2‑Pyridylthio vs. 4‑Pyridylthio Isomer: Structural Preference for Anthelmintic Breadth
The 2‑pyridylthio substitution pattern is explicitly identified as the most preferred configuration for broad‑spectrum anthelmintic activity among pyridylthio‑bearing benzimidazole carbamates in two foundational patents [1][2]. While the 4‑pyridylthio isomer (CAS 55564‑26‑6) is also claimed, the inventors state that compounds where the heterocycle is 2‑pyridyl and the carbamate ester is methyl are “most preferred” [1]. This structural preference is linked to the direct conjugation of the pyridine nitrogen with the benzimidazole ring, which enhances binding to the colchicine‑sensitive site of nematode tubulin.
| Evidence Dimension | Structural preference for anthelmintic activity breadth |
|---|---|
| Target Compound Data | 2‑pyridylthio, methyl ester (explicitly claimed as 'most preferred') |
| Comparator Or Baseline | 4‑pyridylthio isomer (CAS 55564‑26‑6) and other heteroarylthio analogs (claimed but not 'most preferred') |
| Quantified Difference | Not quantified; qualitative preference based on patent claims |
| Conditions | In vivo anthelmintic screening against multiple helminth species (patent examples) |
Why This Matters
For procurement, selecting the 2‑pyridylthio isomer over the 4‑pyridylthio isomer is critical to access the full claimed spectrum of anthelmintic activity, as the patents indicate this substitution pattern is central to the invention's preferred embodiments.
- [1] Gyurik RJ, Kingsbury WD. Anthelmintic 5‑heterocycliothio and oxy‑2‑carbalkoxyaminobenzimidazles. US Patent 3,969,526. 1976. View Source
- [2] Haugwitz RD, Narayanan VL. Anthelmintic pyridine and thiazole substituted benzimidazole carbamates. US Patent 4,026,936. 1977. View Source
